molecular formula C17H23N3O5 B3027095 tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate CAS No. 1233952-09-4

tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate

Cat. No. B3027095
CAS RN: 1233952-09-4
M. Wt: 349.4
InChI Key: XVUGYASNBHHQBN-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate is a chemical intermediate that can be utilized in the synthesis of various biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and characterization of structurally related piperidine derivatives, which can be informative for understanding the properties and potential synthetic routes for tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, starting from commercially available materials. For example, the synthesis of a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was performed using a low-cost amination process . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate by incorporating the appropriate nitrobenzamido moiety at the relevant step.

Molecular Structure Analysis

The molecular structures of synthesized piperidine derivatives are often confirmed using techniques such as NMR, MS, and FT-IR . X-ray diffraction studies provide detailed insights into the crystal structure, which can be compared with computational models obtained through density functional theory (DFT) calculations . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, serving as intermediates for the synthesis of biologically active compounds. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of crizotinib . The reactivity of the tert-butyl piperidine-1-carboxylate moiety can be exploited to introduce different functional groups, such as oxadiazolyl or bromopyridinyl groups , which suggests that similar strategies could be used to synthesize tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as melting points, solubility, and stability, can be inferred from their structural analogs. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate achieved a total yield of 70.6%, and its melting point was consistent with literature values, indicating a pure compound . Computational studies, including molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, provide additional insights into the electronic properties of these compounds . These studies are essential for predicting the reactivity and interactions of the compounds with biological targets.

Scientific Research Applications

Synthesis and Intermediate Role in Anticancer Drugs

  • tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a key intermediate for small molecule anticancer drugs. The study outlined a high-yield synthetic method and its potential in developing anticancer therapeutics that target the PI3K/AKT/mTOR pathway, crucial in cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Applications in Biologically Active Compounds

  • tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another similar compound, is important in the synthesis of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Key Intermediate in Vandetanib Synthesis

  • tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015).

Role in Molecular Structure and Stability Studies

  • Studies of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, which is structurally related, involved molecular structure analysis using density functional theory, indicating its significance in understanding molecular stability and conformations (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).

Synthesis of Piperidine Derivatives

  • Research on tert-butyl 4-oxopiperidine-1-carboxylate, another analogue, focused on synthesizing piperidine derivatives, which are valuable in medicinal chemistry (Moskalenko & Boev, 2014).

Safety and Hazards

According to the safety data sheet, if inhaled or if it comes into contact with skin or eyes, it is recommended to remove the person to fresh air, rinse the skin or eyes with water, and seek medical attention if necessary . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

This compound is primarily used for research and development , and its specific targets in biological systems are still under investigation.

Result of Action

As the compound is primarily used for research and development , its effects are likely to be subject-specific and dependent on the experimental conditions.

properties

IUPAC Name

tert-butyl 4-[(3-nitrobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGYASNBHHQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163406
Record name 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate

CAS RN

1233952-09-4
Record name 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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